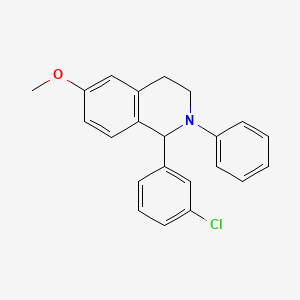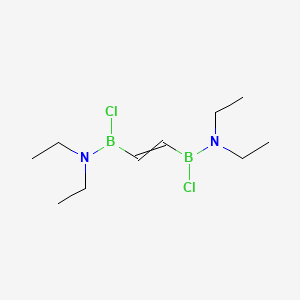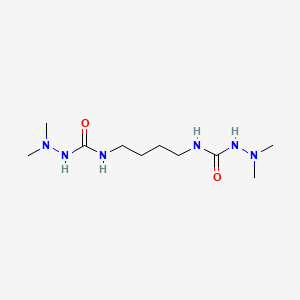![molecular formula C9H10N2 B14327490 1-Ethylpyrrolo[1,2-a]pyrazine CAS No. 106100-41-8](/img/structure/B14327490.png)
1-Ethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another method includes the oxidative ring-opening process of 1H-pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1-Ethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The exact mechanism of action of 1-Ethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth . Its antitumor activity could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1-Phenylpyrrolo[1,2-a]pyrazine: Exhibits selective formylation at the α-position of the pyrrole ring.
1-(2-Thienyl)pyrrolo[1,2-a]pyrazine: Similar to 1-Phenylpyrrolo[1,2-a]pyrazine in its formylation behavior.
Uniqueness: 1-Ethylpyrrolo[1,2-a]pyrazine stands out due to its unique combination of biological activities, including antimicrobial, antiviral, and antitumor properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Propriétés
Numéro CAS |
106100-41-8 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-ethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-7H,2H2,1H3 |
Clé InChI |
CAWIRFPUNOIABS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN2C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
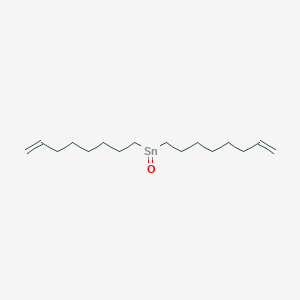



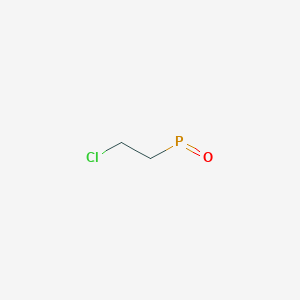
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
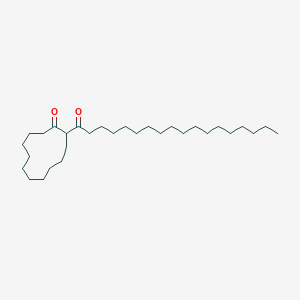
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
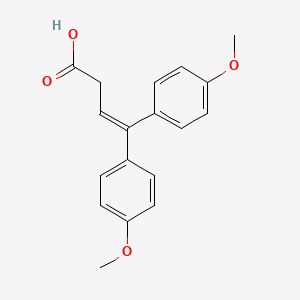
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
